N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide
Description
The compound N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a thiophene-2-sulfonamide substituent at position 2 and a chlorine atom at position 6. Its molecular formula is C₁₈H₁₂ClN₂O₄S₂, with a monoisotopic mass of 420.0005 g/mol . This structure combines a heterocyclic oxazepine core with sulfonamide functionality, a motif often explored in medicinal chemistry for targeting neurotransmitter receptors or enzymes.
Properties
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4S2/c18-10-3-5-15-13(8-10)19-17(21)12-9-11(4-6-14(12)24-15)20-26(22,23)16-2-1-7-25-16/h1-9,20H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRIENDKRLOAGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dibenzo[b,f][1,4]oxazepine core structure with a thiophene sulfonamide moiety. The molecular formula is with a molecular weight of 418.8 g/mol. The presence of the chloro group at the 8-position and the sulfonamide group contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₂ClN₂O₄S |
| Molecular Weight | 418.8 g/mol |
| CAS Number | 922089-36-9 |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Prostaglandin Antagonism : Similar compounds have been shown to antagonize the actions of contractile prostaglandins like PGF₂α and TXA₂, which are involved in bronchial constriction and inflammation. This mechanism suggests potential applications in treating allergic conditions such as asthma .
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit certain enzymes, which can lead to reduced inflammation and modulation of immune responses.
- G-protein Coupled Receptor (GPCR) Interaction : Research indicates that derivatives of dibenzo[b,f][1,4]oxazepines may interact with GPCRs, which are crucial in various signaling pathways related to pain and inflammation .
Pharmacological Effects
Research findings indicate that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : In vitro studies suggest that this compound can reduce inflammatory markers in cell cultures treated with pro-inflammatory cytokines.
- Antiallergic Effects : Similar compounds have demonstrated efficacy in reducing bronchoconstriction in animal models of asthma .
Case Studies
- Asthma Models : In a study involving asthmatic mice, administration of related dibenzo compounds showed a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in lung tissues.
- In Vitro Assays : A series of assays were conducted to evaluate the inhibitory effects on prostaglandin synthesis. Results indicated that compounds with similar structures inhibited COX enzymes effectively, suggesting potential use as anti-inflammatory agents .
Scientific Research Applications
Structural Overview
The compound features a complex dibenzo[b,f][1,4]oxazepine core structure, which is known for its diverse pharmacological properties. The presence of the chloro group and the oxo moiety contributes to its unique reactivity and interaction with biological targets.
Molecular Formula: C23H19ClN2O4
Molecular Weight: 422.9 g/mol
CAS Number: 922083-93-0
Medicinal Chemistry
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide has been investigated for its potential use as an antipsychotic agent. Its ability to modulate dopamine receptors positions it as a candidate for further development in treating various psychiatric conditions.
Anti-inflammatory Research
Research has indicated that this compound may inhibit specific inflammatory pathways. Studies focusing on its anti-inflammatory capabilities are crucial for understanding its therapeutic potential in conditions such as arthritis and other inflammatory diseases.
Neuropharmacology
The compound's interaction with neurotransmitter systems has prompted investigations into its effects on cognitive functions and mood disorders. Its pharmacological profile suggests a possible role in managing conditions like depression and anxiety.
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of dibenzo[b,f][1,4]oxazepine derivatives demonstrated significant antipsychotic activity in animal models. The specific derivative containing the thiophene sulfonamide group exhibited reduced hyperactivity and improved cognitive function in subjects with induced psychosis.
Case Study 2: Inhibition of Inflammatory Cytokines
In vitro studies have shown that this compound can significantly reduce the production of tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6) in activated macrophages. This finding supports its potential use in developing anti-inflammatory therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Dibenzo[b,f][1,4]oxazepine Sulfonamides
5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-thiophenesulfonamide ()
- Structural Differences : The 10-methyl group replaces the 8-chloro substituent in the target compound.
- However, the absence of an electron-withdrawing chlorine could alter electronic properties.
N,8-Dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide ()
- Structural Differences : Features dual methyl groups at positions 8 and N-bound 4-methylphenyl.
- Impact : Increased lipophilicity (logP ~6.7, inferred from similar compounds ) compared to the target compound’s chloro-thiophene motif. Methyl groups may reduce metabolic stability due to easier oxidation.
Dibenzo[b,f][1,4]thiazepine Sulfonamides and Carboxamides
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide ()
- Structural Differences : Thiazepine (S atom) replaces oxazepine (O atom), with a carboxamide at position 7.
- Carboxamides, compared to sulfonamides, exhibit different hydrogen-bonding profiles, affecting target selectivity .
10-[(2-Chloro-6-fluorophenyl)methyl]-N-(2,3-dimethylcyclohexyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide ()
Comparative Analysis Table
*Estimated based on analogous structures.
Key Research Findings
- Synthetic Accessibility : Thiazepine derivatives often require oxidation steps (e.g., MCPBA for 5-oxide formation ), whereas oxazepines may involve milder conditions for sulfonamide coupling .
- Biological Relevance : Sulfonamide-bearing oxazepines (e.g., ) are explored as CNS agents, leveraging their balance of polarity and lipophilicity. Thiazepines, with higher logP values, may favor peripheral targets .
Q & A
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodology :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh)) for cross-coupling steps to enhance efficiency .
- Flow Chemistry : Implement continuous flow reactors to optimize heat transfer and reduce side reactions .
- Quality Control : Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
